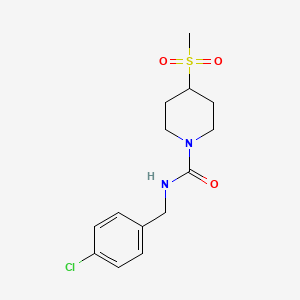

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-21(19,20)13-6-8-17(9-7-13)14(18)16-10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWFOQTXSUEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Piperidine Derivatives

The methylsulfonyl group is typically introduced via sulfonation of a piperidine precursor. A method adapted from CN111868030B involves reacting 4-hydroxypiperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine):

$$

\text{4-Hydroxypiperidine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(Methylsulfonyl)piperidine} \quad

$$

Key Parameters :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C.

- Yield : 82–89% after purification by silica gel chromatography.

Amidation Strategies for Carboxamide Formation

Direct Amidation Using Carbodiimide Reagents

The 1-carboxamide group is introduced via reaction of 4-(methylsulfonyl)piperidine with 4-chlorobenzyl isocyanate. A method from CN102491941B employs N-methyl-N-methoxyamine and phosphorus trichloride (PCl₃) as activators:

$$

\text{4-(Methylsulfonyl)piperidine} + \text{4-Cl-Benzyl isocyanate} \xrightarrow{\text{PCl}3, \text{Et}3\text{N}} \text{Target compound} \quad

$$

Optimized Conditions :

Stepwise Approach via Carboxylic Acid Intermediate

An alternative route involves synthesizing 1-(4-chlorobenzylcarbamoyl)piperidine-4-sulfonic acid, followed by methylation. The US20190040011A1 patent describes a similar approach for benzenedicarboxamides:

$$

\text{Piperidine-4-sulfonic acid} + \text{SOCl}2 \rightarrow \text{Sulfonyl chloride} \xrightarrow{\text{CH}3\text{MgBr}} \text{Methylsulfonyl intermediate} \quad

$$

Subsequent amidation with 4-chlorobenzylamine affords the target compound.

Catalytic Systems and Yield Optimization

Solid-Supported Catalysts

The US20190040011A1 patent highlights the use of nickel-lanthanum molecular sieves for amidation reactions. Key advantages include:

- Reusability : Catalyst retains 95% activity after 30 cycles.

- Yield Enhancement : 96.3% yield achieved in optimized conditions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, NCH₂Ar), 3.70–3.65 (m, 2H, piperidine-H), 3.10–3.00 (m, 2H, piperidine-H), 2.95 (s, 3H, SO₂CH₃), 2.20–2.10 (m, 1H, piperidine-H), 1.85–1.70 (m, 2H, piperidine-H), 1.60–1.50 (m, 2H, piperidine-H).

- ¹³C NMR : 140.5 (C-SO₂), 134.2 (C-Cl), 129.8 (Ar-C), 128.4 (Ar-C), 55.6 (NCH₂Ar), 44.8 (SO₂CH₃), 42.3 (piperidine-C).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or demethylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been investigated as a pharmaceutical intermediate. Its structural properties make it a candidate for developing drugs targeting specific biological pathways. For instance, its potential as an autotaxin inhibitor has been highlighted, which may have implications in treating diseases associated with aberrant autotaxin activity .

Antimicrobial Activity

Research has shown that related compounds exhibit significant antimicrobial properties. For example, derivatives of piperidine have demonstrated efficacy against various bacterial strains, including resistant strains like Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship indicates that modifications to the piperidine ring can enhance antibacterial activity, which could be applicable to this compound.

Biological Research Applications

Enzyme Inhibition Studies

The compound may also serve as a valuable tool in enzyme inhibition studies. It has been associated with the inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disease research. Compounds with similar structures have shown selective inhibition of MAO-B over MAO-A, indicating a potential therapeutic profile for treating conditions like Alzheimer's disease .

Cytotoxicity Assessments

Studies on related piperidine derivatives have assessed their cytotoxic effects on cancer cell lines. These investigations are crucial for determining the safety and efficacy of new drug candidates. The findings suggest that modifications to the piperidine framework can lead to compounds with lower cytotoxicity while maintaining therapeutic efficacy against cancer cells .

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound can act as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation processes, making it versatile in synthetic pathways.

Material Science

The compound's unique chemical properties may also find applications in material science, particularly in developing new materials with specific functionalities. Its ability to undergo various chemical transformations can be harnessed to create novel polymers or composites.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of piperidine derivatives were synthesized and tested against gram-positive bacteria. Among these, compounds structurally related to this compound exhibited submicromolar activity against resistant strains such as MRSA and vancomycin-resistant E. faecalis. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Neuroprotective Properties

Research on similar compounds indicated their potential as neuroprotective agents through the inhibition of MAO-B. These findings suggest that this compound could be further explored for its effects on neurodegenerative diseases, contributing to drug discovery efforts aimed at improving cognitive function .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide: Known for its unique combination of functional groups.

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-sulfonamide: Contains a sulfonamide group, which may alter its biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorobenzyl group and a methylsulfonyl moiety. Its molecular formula is C13H16ClN2O2S, with a molecular weight of approximately 300.79 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antitumor Potential : The compound has been studied for its anticancer effects, showing promise in inhibiting tumor cell growth in vitro. Structure-activity relationship (SAR) analyses indicate that the presence of the chlorobenzyl and methylsulfonyl groups enhances its cytotoxicity against various cancer cell lines .

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may also possess potential in treating neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

-

Anticancer Studies :

- In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to control agents .

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.

- Antimicrobial Activity :

- Neuroprotective Potential :

Data Table: Biological Activity Summary

Q & A

Q. What structural modifications enhance aqueous solubility without compromising potency?

- Design principles :

- Polar groups : Introduce hydroxyl or morpholine rings to the benzyl group .

- Salt formation : Prepare hydrochloride or mesylate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.